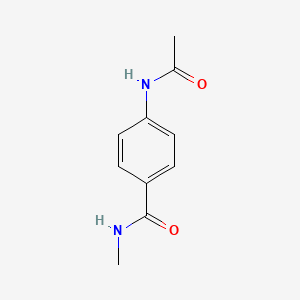

4-(acetylamino)-N-methylbenzamide

Description

Contextualization of Benzamide (B126) Scaffolds in Chemical Biology

The benzamide scaffold is a privileged structure in chemical biology and medicinal chemistry, forming the core of numerous biologically active compounds. nih.gov Its presence in a variety of pharmaceuticals is a testament to its ability to interact with biological targets with high affinity and specificity. nih.gov Benzamide derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. nih.gov The amide linkage in these compounds can readily form hydrogen bonds with the active sites of enzymes, a crucial factor in their mechanism of action. researchgate.net

Historical Perspective on Substituted Benzamide Research

The exploration of substituted benzamides has a rich history, leading to the development of several clinically significant drugs. These compounds have been successfully employed as antiemetics and in the management of various gastrointestinal disorders. medchemexpress.com Their pharmacological effects are often linked to their ability to act as antagonists at dopamine (B1211576) receptors or to modulate the release of acetylcholine (B1216132) in the gastrointestinal tract. medchemexpress.com Over the years, research has expanded to investigate their potential as neurokinin receptor antagonists, histone deacetylase (HDAC) inhibitors, and agents targeting other critical biological pathways. nih.govwikipedia.org

Rationale for Investigating 4-(acetylamino)-N-methylbenzamide as a Research Target

The specific compound, this compound, has been synthesized in the context of research aimed at developing potent and selective neurokinin-2 (NK2) receptor antagonists. nih.gov In a 2004 study by Huang and colleagues, a series of N-methylbenzamide analogues were designed and synthesized based on the structure of SR 48,968, a known potent NK2 receptor antagonist. nih.gov Within this research, acetamido-N-methylbenzamide derivatives were specifically created to serve as non-electrophilic control compounds. nih.gov The purpose of these controls was to provide a baseline for comparison against newly synthesized electrophilic affinity labels, which were designed to bind irreversibly to the receptor. nih.gov The inclusion of this compound and its isomers (ortho- and meta-substituted) was therefore crucial for validating the pharmacological activity of the potential affinity labels. nih.gov

Overview of Research Areas Pertaining to this compound

The primary research area directly associated with this compound is the study of neurokinin-2 (NK2) receptor antagonists. nih.gov The NK2 receptor is a G-protein coupled receptor that is activated by the neuropeptide neurokinin A. Antagonists of this receptor have been investigated for their potential therapeutic applications in various conditions, including respiratory diseases and other inflammatory disorders. The work by Huang et al. places this compound within this specific pharmacological context, where it serves as a tool for understanding the structure-activity relationships of NK2 receptor ligands. nih.gov

Compound Data

Below are tables detailing the physicochemical properties of this compound and its parent compound, N-methylbenzamide.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H12N2O2 |

| Molecular Weight | 192.22 g/mol |

| IUPAC Name | 4-acetamido-N-methylbenzamide |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)NC |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 58.2 Ų |

| Data sourced from computational models. |

Table 2: Physicochemical Properties of N-Methylbenzamide

| Property | Value |

| Molecular Formula | C8H9NO |

| Molecular Weight | 135.16 g/mol |

| IUPAC Name | N-methylbenzamide |

| CAS Number | 613-93-4 |

| Melting Point | 78-80 °C |

| Boiling Point | 293.5 °C at 760 mmHg |

| Solubility | Soluble in alcohol, ether, and hot water |

| Data sourced from experimental measurements. |

Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7(13)12-9-5-3-8(4-6-9)10(14)11-2/h3-6H,1-2H3,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIZQOUEINYARL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Acetylamino N Methylbenzamide and Its Analogues

Established Synthetic Routes for 4-(acetylamino)-N-methylbenzamide

The traditional synthesis of this compound can be logically designed via two primary multi-step approaches. The first involves the initial formation of the N-methylbenzamide followed by acetylation of the amino group. The second, and often more direct route, starts with 4-acetylaminobenzoic acid, which then undergoes amidation with methylamine (B109427).

Amidation Reactions in the Synthesis of N-Methylbenzamides

The formation of an N-methylbenzamide is a crucial step in the synthesis of the target molecule. This transformation typically involves the reaction of a benzoic acid derivative with methylamine. A common and straightforward method is the direct condensation of a carboxylic acid with an amine. For instance, benzoic acid can react with methylamine to form N-methylbenzamide, with water as the byproduct chemicalbook.com. This reaction is often facilitated by the use of coupling agents or by converting the carboxylic acid into a more reactive derivative, such as an acid chloride.

The reaction between benzoic acid and methylamine is a classic example of amidization chemicalbook.com. The hydroxyl group of the carboxylic acid is replaced by the amino group of methylamine. While this reaction can occur under thermal conditions, it often requires high temperatures to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt nih.gov.

To achieve higher yields and milder reaction conditions, the carboxylic acid is frequently activated. One common method is the conversion of the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with the amine. For example, the synthesis of N,N-diethyl-3-methylbenzamide (DEET) often proceeds via the formation of the acid chloride from m-toluic acid acs.org.

A general representation of the amidation of a benzoic acid with methylamine is depicted below:

C₆H₅COOH + CH₃NH₂ → C₆H₅CONHCH₃ + H₂O chemicalbook.com

Acetylation Strategies for the 4-Amino Group

When the synthetic strategy begins with a 4-aminobenzamide (B1265587) derivative, the subsequent step is the acetylation of the primary amino group. Acetylation is a common chemical transformation used to introduce an acetyl group onto a molecule. For primary amines, this is typically achieved using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride rsc.orgacs.org.

The reaction of a primary amine with acetic anhydride is a well-established method for forming an N-acetylated product rsc.org. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or sodium bicarbonate, to neutralize the acetic acid byproduct and drive the reaction to completion rsc.orgrsc.org.

For instance, the acetylation of various primary amines, both aliphatic and aromatic, can be smoothly carried out using acetic anhydride to give good yields of the corresponding amides rsc.org. In the context of synthesizing this compound, the intermediate 4-amino-N-methylbenzamide would be subjected to such an acetylation reaction. The lone pair of electrons on the nitrogen of the amino group acts as a nucleophile, attacking the carbonyl carbon of the acetic anhydride.

A general scheme for the acetylation of an aniline (B41778) derivative is as follows:

Ar-NH₂ + (CH₃CO)₂O → Ar-NHCOCH₃ + CH₃COOH

Multistep Synthesis Approaches to this compound

Two logical multistep synthetic pathways can be envisioned for the preparation of this compound.

Route A: Amidation followed by Acetylation

This approach starts with 4-aminobenzoic acid. The first step is the amidation of the carboxylic acid group with methylamine to form the intermediate, 4-amino-N-methylbenzamide. This can be achieved through direct condensation or via an activated carboxylic acid derivative. Following the amidation, the 4-amino group is acetylated using an agent like acetic anhydride to yield the final product, this compound.

Route B: Acetylation followed by Amidation

Alternatively, the synthesis can commence with 4-acetylaminobenzoic acid (acedoben). In this pathway, the amino group is already protected as an acetamide (B32628). The subsequent step involves the amidation of the carboxylic acid group of 4-acetylaminobenzoic acid with methylamine. This direct amidation can be promoted by various coupling agents or catalytic methods to afford this compound. This route can be advantageous as it avoids potential side reactions that might occur with the free amino group during the amidation step.

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in organic synthesis have focused on the development of more efficient, selective, and environmentally benign methods. These include the use of novel catalysts and the application of green chemistry principles.

Catalytic Methods in Benzamide (B126) Synthesis

Catalytic direct amidation reactions, where a carboxylic acid and an amine react in the presence of a catalyst to form an amide with water as the only byproduct, are of significant interest diva-portal.org. These methods avoid the use of stoichiometric activating agents, which generate significant waste.

Boric acid and its derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids ncert.nic.innih.gov. The proposed mechanism involves the formation of a mixed anhydride between the boric acid and the carboxylic acid, which then acts as the acylating agent nih.gov. Arylboronic acids, particularly those with ortho-substituents, have also been shown to be efficient catalysts for amidation reactions nih.govdiva-portal.org. These reactions often proceed under azeotropic reflux conditions to remove the water byproduct nih.gov.

Transition metal catalysts, based on elements like palladium and copper, have also been developed for the synthesis of aromatic amides mdpi.com. These catalytic systems can facilitate the coupling of aryl halides with amides or amines, offering alternative routes to benzamide derivatives. For example, nickel-catalyzed amidation of methyl esters has been reported as a viable method google.com.

| Catalyst System | Substrates | Conditions | Yield | Reference |

| Boric Acid | Benzoic Acid, Benzylamine | Toluene, reflux | Good | nih.gov |

| ortho-Iodo Arylboronic Acids | Carboxylic Acids, Amines | Azeotropic reflux | High | diva-portal.org |

| B(OCH₂CF₃)₃ | Amino Acids, Amines | TAME, Dean-Stark | Good to Excellent | researchgate.net |

| TiF₄ | Carboxylic Acids, Amines | Toluene, reflux | 60-99% | rsc.org |

| Nb₂O₅ | Esters, Amines | Solvent-free | High | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of amide synthesis, this has led to the development of solvent-free reactions, the use of biocatalysts, and microwave-assisted synthesis.

Enzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed to catalyze the direct amidation of carboxylic acids with amines under mild conditions catalyticamidation.info. These reactions can be performed in greener solvents like cyclopentyl methyl ether and often result in high conversions and yields without the need for extensive purification catalyticamidation.info. The enzymatic approach is particularly attractive for the synthesis of amides from sensitive substrates like amino acids researchgate.net.

Microwave-assisted synthesis has also gained traction as a green method for accelerating organic reactions. Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of aromatic amides mdpi.com. Solvent-free amidation reactions, where the reactants are heated directly in the presence of a catalyst, further enhance the green credentials of the synthesis by eliminating the need for organic solvents ncert.nic.in. For instance, the direct reaction of a carboxylic acid and urea (B33335) in the presence of boric acid under solvent-free conditions has been reported as a quick and convenient method for amide synthesis.

| Green Chemistry Approach | Reaction | Conditions | Key Advantages | Reference |

| Enzymatic Synthesis | Carboxylic Acid + Amine | Candida antarctica lipase B, CPME | Mild conditions, high selectivity, reduced waste | catalyticamidation.info |

| Microwave-Assisted Synthesis | Carboxylic Acid + Amine | Catalyst, microwave irradiation | Reduced reaction times, improved yields | mdpi.com |

| Solvent-Free Synthesis | Carboxylic Acid + Urea | Boric acid catalyst, direct heating | No solvent, quick, high atom economy |

Solid-Phase Synthesis Techniques Applicable to Benzamides

Solid-phase synthesis offers a powerful platform for the generation of benzamide libraries and analogues of this compound, enabling high-throughput screening and rapid structural diversification. In this approach, a starting material is covalently attached to a solid support (resin), and reagents are added in solution. Excess reagents and by-products are then simply washed away, streamlining the purification process at each step.

A common strategy for the solid-phase synthesis of N-methylated benzamides involves anchoring an amino acid to a resin, followed by N-methylation and subsequent acylation. For instance, a resin-bound amino acid can be N-methylated using various reagents, and then coupled with a desired benzoic acid derivative. nih.gov Alternatively, a "safety-catch" linker approach can be employed, where a carboxylic acid is tethered to a sulfonamide support. uni-saarland.de This support-bound N-acylsulfonamide is stable under various conditions, and the final product can be cleaved from the resin under specific conditions. uni-saarland.de

The choice of resin is critical for a successful solid-phase synthesis. For the synthesis of peptide amides, 4-methylbenzhydrylamine (B1223480) (MBHA) resins are frequently used. unn.edu.ngillinois.edu The final product is typically cleaved from the resin using a strong acid, such as trifluoromethanesulfonic acid (TFSMA). unn.edu.ngillinois.edu

Optimization of Reaction Conditions and Yields for this compound

The direct solution-phase synthesis of this compound hinges on the efficient coupling of 4-acetamidobenzoic acid and methylamine. The optimization of this reaction is crucial for maximizing yield and purity. Key parameters that are typically varied include the choice of coupling agent, base, solvent, and reaction temperature.

Amide bond formation between a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid. luxembourg-bio.com A plethora of coupling reagents have been developed for this purpose, each with its own advantages and disadvantages. luxembourg-bio.comhepatochem.comresearchgate.net For the coupling of 4-acetamidobenzoic acid, common coupling reagents that can be employed include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netnih.gov

Uronium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), have proven to be highly effective for a wide range of amide couplings. hepatochem.com In a study focused on on-DNA amide couplings, the reaction of 4-acetamidobenzoic acid with an amine in the presence of HATU resulted in 100% conversion, highlighting its potential for the synthesis of this compound. nih.gov

The choice of base is also critical to neutralize the acid formed during the reaction and to facilitate the coupling process. Common bases include tertiary amines such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). nih.gov The solvent system can significantly influence the reaction rate and yield. Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are frequently used for amide coupling reactions.

The following table summarizes key parameters and their typical variations for optimizing the synthesis of this compound:

| Parameter | Options | Rationale |

| Coupling Agent | EDC/HOBt, HATU, DCC/DMAP | Activates the carboxylic acid for nucleophilic attack by the amine. HATU is often highly efficient. hepatochem.comnih.govnih.gov |

| Base | DIPEA, TEA | Neutralizes acidic byproducts and facilitates the reaction. nih.gov |

| Solvent | DMF, DCM, Acetonitrile (B52724) | Solubilizes reactants and influences reaction kinetics. nih.gov |

| Temperature | Room Temperature to elevated temperatures | Can increase reaction rate, but may also lead to side reactions. nih.gov |

| Reactant Ratio | Equimolar or slight excess of one reactant | Can be adjusted to drive the reaction to completion. |

Purification and Characterization Methodologies (Focus on Research Purity)

Achieving high purity is paramount for the use of this compound in research settings. A combination of purification and analytical techniques is employed to isolate the target compound and verify its identity and purity.

Purification:

The primary method for purifying solid organic compounds is recrystallization . This technique relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system. nih.gov The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. The pure compound crystallizes out, while the impurities remain in the mother liquor. The selection of an appropriate solvent is crucial for effective purification.

For benzamide derivatives, common recrystallization solvents include ethanol, methanol, or mixtures of ethyl acetate (B1210297) and hexanes. luxembourg-bio.com

Characterization:

Once purified, the identity and purity of this compound must be confirmed using various analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural elucidation. miamioh.edu The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum provide detailed information about the number and connectivity of protons in the molecule. The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, characteristic signals would be expected for the aromatic protons, the acetyl methyl protons, the N-methyl protons, and the amide protons. The solvent used for NMR analysis, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), can influence the chemical shifts of labile protons like those of the amide groups. unn.edu.ng

| Assignment | Expected ¹H NMR Chemical Shift Range (ppm) | Expected ¹³C NMR Chemical Shift Range (ppm) |

| Aromatic Protons | 7.5 - 8.0 | 120 - 140 |

| Acetyl CH₃ | ~2.1 | ~24 |

| N-CH₃ | ~2.8 (doublet) | ~26 |

| Acetyl NH | ~10.0 | - |

| Benzamide NH | ~8.4 (quartet) | - |

| Carbonyl (Amide) | - | ~167 |

| Carbonyl (Acetyl) | - | ~169 |

Note: Expected chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. uni-saarland.delibretexts.orgresearchgate.net In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented. The molecular ion peak (M+) would correspond to the molecular weight of this compound. The fragmentation pattern can provide structural clues.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound. By using a suitable stationary phase and mobile phase, impurities can be separated from the main product. The purity is determined by comparing the area of the product peak to the total area of all peaks in the chromatogram.

Exploration of Structure Activity Relationships Sar for 4 Acetylamino N Methylbenzamide Derivatives

Systematic Modification Strategies for the Benzamide (B126) Core

The benzamide core serves as the foundational scaffold of the molecule. Alterations to this structure can significantly impact its pharmacokinetic and pharmacodynamic properties.

Substituent Effects at the 4-Position of the Benzamide Ring

The 4-position of the benzamide ring, occupied by the acetylamino group in the parent compound, is a critical determinant of biological activity. Studies on various benzamide series have consistently shown that the nature of the substituent at this position can dramatically alter a compound's potency and selectivity. For instance, in a series of N-acylbenzenesulfonamides, the introduction of different substituents on the benzamide ring was found to influence their anticancer activity. It is plausible that replacing the acetylamino group in 4-(acetylamino)-N-methylbenzamide with other functionalities, such as different amides, sulfonamides, or small alkyl or halogen groups, could lead to a range of biological effects. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents would likely play a crucial role in target binding.

Modifications of the Acetylamino Moiety

The acetylamino group itself offers several avenues for modification. Altering the acyl portion (the acetyl group) could modulate the compound's lipophilicity and hydrogen bonding capacity. For example, replacing the methyl group of the acetyl moiety with larger alkyl chains or aromatic rings could enhance hydrophobic interactions with a target protein. Conversely, introducing polar groups could increase water solubility.

Furthermore, the nitrogen of the acetamido group is a key interaction point. In a study on α-substituted acetamido-N-benzylacetamide derivatives, modifications at the α-position of the acetamido group significantly influenced anticonvulsant activity. researchgate.net This suggests that similar substitutions on the acetyl group of this compound could be a fruitful strategy for tuning its biological profile.

Impact of N-Methyl Substitutions on the Amide Nitrogen

The N-methyl group on the terminal amide is another key modifiable position. N-methylation can have profound effects on a molecule's conformation, membrane permeability, and metabolic stability. Research on the influence of N-methylation in other bioactive compounds has shown that it can lock the amide bond in a specific conformation, which can be beneficial for target binding. For instance, a study on almiramide, a lipopeptide, demonstrated that N-methylation significantly influenced its anti-leishmanial activity and conformation. mdpi.com

Replacing the methyl group with other alkyl groups of varying sizes or introducing cyclic structures could further refine the compound's properties. These modifications would alter the steric environment around the amide bond and could impact interactions with the biological target.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Analogues

While specific QSAR studies on this compound analogues are not readily found, the principles of QSAR can be applied to predict the activity of its derivatives based on their physicochemical properties. QSAR models for related benzamide and acetamide (B32628) series provide a framework for understanding which molecular descriptors are most likely to be important.

Physicochemical Descriptors and Their Correlation with Biological Activity

QSAR analyses typically correlate biological activity with a variety of physicochemical descriptors. These can include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges on atoms and dipole moments.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common measure of a molecule's lipophilicity, which can influence its ability to cross cell membranes.

Steric descriptors: These describe the size and shape of the molecule.

In a QSAR study of α-substituted acetamido-N-benzylacetamide derivatives, descriptors related to the size and shape of the molecule, as well as electronic properties, were found to be important for anticonvulsant activity. researchgate.net Similarly, a study on acetamidosulfonamide derivatives with antioxidant activity highlighted the significance of certain structural features. nih.gov For this compound analogues, it is anticipated that a combination of these descriptors would be necessary to build a predictive QSAR model.

Below is a hypothetical data table illustrating the types of physicochemical descriptors that would be relevant in a QSAR study of this compound analogues.

| Compound ID | Modification | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |

| Parent | This compound | 1.5 | 192.22 | 58.6 | 10.5 |

| Analog 1 | 4-(propionylamino)-N-methylbenzamide | 2.0 | 206.25 | 58.6 | 8.2 |

| Analog 2 | 4-(acetylamino)-N-ethylbenzamide | 2.0 | 206.25 | 58.6 | 12.1 |

| Analog 3 | 4-amino-N-methylbenzamide | 1.0 | 150.18 | 69.1 | 25.0 |

| Analog 4 | 4-(acetylamino)benzamide | 1.0 | 178.19 | 78.5 | 15.3 |

Application of Statistical Models in SAR Analysis

Various statistical methods are employed to build QSAR models. These models aim to find a mathematical relationship between the structural descriptors and the biological activity of a series of compounds. Common statistical techniques include:

Multiple Linear Regression (MLR): This method attempts to model the relationship between two or more explanatory variables and a response variable by fitting a linear equation to the observed data.

Partial Least Squares (PLS): PLS is a statistical method that is particularly useful when the number of predictor variables is large. It is often used in QSAR to handle the high dimensionality of the descriptor space.

Machine Learning Algorithms: More advanced techniques such as Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANN) are increasingly being used to develop more complex and predictive QSAR models.

The development of a robust QSAR model for this compound analogues would require a dataset of compounds with diverse structural modifications and their corresponding experimentally determined biological activities. Such a model could then be used to virtually screen new, unsynthesized derivatives and prioritize those with the highest predicted potency for synthesis and further testing, thereby accelerating the drug discovery process.

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. For this compound, the presence of several rotatable bonds allows for a range of possible conformations, and understanding the preferred spatial arrangement is key to deciphering its interaction with a target protein.

The central amide bond (C-N) in the N-methylbenzamide moiety possesses a partial double bond character, which restricts rotation and leads to the possibility of cis and trans isomers. In most secondary amides, the trans conformation is significantly more stable. However, N-methylation can alter this preference. Theoretical and experimental studies on N-methylated amides have shown that the energy difference between the cis and trans conformers is reduced, and in some cases, the cis conformation can be populated or even preferred.

Theoretical conformational analysis of the methylamide of N-acetyl-L-lysine, which contains a similar N-acetyl and methylamide functionality, has highlighted the importance of considering non-bonded and electrostatic interactions, torsional energy, and hydrogen bonding in determining the stable conformations. nih.gov The spatial structure of the backbone and the side chain were found to be mutually dependent. nih.gov

The preferred conformation of this compound in a biological environment will be the one that best fits into the binding site of its target. This "bioactive conformation" may not necessarily be the lowest energy conformation in solution. The binding event itself can induce conformational changes in both the ligand and the target protein, a phenomenon known as "induced fit."

The influence of conformation on ligand-target interactions can be summarized as follows:

Vectorial Arrangement of Functional Groups: The specific orientation of key functional groups, such as the carbonyl oxygen of the amide and the acetyl group, and the N-H of the acetylamino group, is crucial for forming specific hydrogen bonds and other non-covalent interactions with the target.

Solvation/Desolvation Effects: The energy penalty of desolvating the ligand and the binding site upon complex formation is dependent on the ligand's conformation.

Computational modeling and experimental techniques like NMR spectroscopy and X-ray crystallography are invaluable tools for studying the conformational preferences of molecules like this compound and understanding how these conformations relate to their biological activity.

Rational Design Principles for Novel this compound Analogues

Rational drug design aims to develop new and improved therapeutic agents based on a detailed understanding of the biological target and the interactions of a lead compound. For this compound, even without a definitively identified biological target, rational design principles can be proposed based on its structural features and the SAR of related compounds.

The primary goal in designing novel analogues would be to enhance potency, improve selectivity, and optimize pharmacokinetic properties. The following principles could guide these efforts:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be a powerful approach.

Docking Studies: Computational docking of this compound into the active site of a hypothesized target (e.g., a kinase) can predict binding modes and identify key interactions. This information can then be used to design modifications that enhance these interactions. For example, if the acetylamino group is predicted to form a crucial hydrogen bond, analogues could be designed to optimize this interaction.

Exploiting Unoccupied Pockets: Docking studies might reveal unoccupied pockets within the binding site. Analogues can be designed with substituents that extend into these pockets to form additional favorable interactions, thereby increasing affinity.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD strategies can be employed, relying on the knowledge of other active molecules.

Pharmacophore Modeling: A pharmacophore model can be developed based on the key structural features of this compound and other known active benzamide derivatives. This model would define the essential spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. New molecules can then be designed to fit this pharmacophore.

Scaffold Hopping: This involves replacing the central benzamide core with other chemical scaffolds while retaining the key pharmacophoric groups in their correct spatial orientation. This can lead to the discovery of novel chemical series with improved properties. For instance, replacing the benzamide with a bioisosteric heterocycle could enhance solubility or metabolic stability.

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. If "this compound" is considered a lead, it can be deconstructed into fragments (e.g., 4-acetamidophenyl and N-methylcarboxamide) to understand their individual contributions to binding.

A series of 3-substituted benzamide derivatives were designed as Bcr-Abl kinase inhibitors, demonstrating the successful application of rational design in this chemical space. nih.gov The design process likely involved iterative cycles of design, synthesis, and biological evaluation to optimize the substitution pattern on the benzamide ring for improved potency and selectivity. nih.gov

The following table outlines some rational design strategies for novel this compound analogues:

| Design Strategy | Specific Approach | Objective |

| SAR-Guided Optimization | Systematically modify the N-methyl and acetyl groups based on SAR data. | Enhance potency and selectivity. |

| Bioisosteric Replacement | Replace the benzamide amide bond with a stable bioisostere (e.g., a 1,2,4-oxadiazole). | Improve metabolic stability and oral bioavailability. |

| Conformational Restriction | Introduce cyclic constraints or rigid linkers to lock the molecule in its bioactive conformation. | Increase binding affinity by reducing the entropic penalty of binding. |

| Introduction of Solubilizing Groups | Add polar functional groups (e.g., a small hydroxylated alkyl chain) to a peripheral position. | Improve aqueous solubility and pharmacokinetic properties. |

The successful application of these principles would require a multidisciplinary approach, combining computational chemistry, synthetic organic chemistry, and biological testing to iteratively refine the structure of this compound and develop novel analogues with superior therapeutic potential.

Pre Clinical Biological Activity and Mechanistic Investigations of 4 Acetylamino N Methylbenzamide

In Vitro Pharmacological Profiling of 4-(acetylamino)-N-methylbenzamide

In vitro pharmacological profiling is a critical early step in drug development, designed to identify and characterize the biological activity of a compound outside of a living organism. nih.govunica.it This is often achieved through a battery of assays to determine a compound's interaction with specific molecular targets and its effects on cellular functions. sigmaaldrich.comnih.gov Such studies are instrumental in elucidating the mechanism of action and guiding further pre-clinical and clinical development. nih.govsigmaaldrich.com

The initial phase of in vitro profiling for this compound would involve a broad screening approach to identify its primary molecular target(s). Methodologies such as affinity chromatography, activity-based protein profiling (ABPP), and cellular thermal shift assays (CETSA) are commonly employed for this purpose. mdpi.com These techniques help to identify direct binding partners of the compound from a complex mixture of proteins.

Once a potential target is identified, validation studies are imperative to confirm that the interaction is responsible for the compound's biological effects. This can be achieved through genetic methods like siRNA or CRISPR/Cas9 to knockdown or knockout the target protein, which should, in turn, reduce the efficacy of this compound. sigmaaldrich.com Overexpression of the target protein would be expected to have the opposite effect. sigmaaldrich.com

A hypothetical target identification workflow for this compound is presented below:

| Step | Methodology | Objective | Hypothetical Outcome for this compound |

| 1 | High-Throughput Screening | To assess activity against a broad panel of biological targets. | Activity identified against a specific enzyme or receptor family. |

| 2 | Affinity Chromatography | To isolate the binding protein from a cell lysate. | Elution fractions show enrichment of a particular protein kinase. |

| 3 | Target Validation (siRNA) | To confirm the identified target's role in the compound's activity. | Knockdown of the protein kinase reduces the biological effect of the compound. |

Should the primary target of this compound be a receptor, a suite of binding assays would be conducted to quantify its affinity. nih.gov Radioligand binding assays are a classic method, where a radiolabeled ligand that is known to bind to the receptor is displaced by increasing concentrations of the test compound. nih.gov This allows for the determination of the inhibitory constant (Ki), a measure of binding affinity.

Following the confirmation of binding, ligand efficacy evaluations are performed to determine the functional consequence of this interaction. These assays distinguish between agonists, antagonists, and allosteric modulators. For G-protein coupled receptors (GPCRs), this might involve measuring second messenger levels (e.g., cAMP, Ca2+), while for ion channels, techniques like patch-clamp electrophysiology would be used to measure changes in ion flow.

A sample data table for a hypothetical receptor binding assay is shown below:

| Assay Type | Receptor Target | Parameter | Value for this compound |

| Radioligand Binding | Hypothetical Receptor X | Ki (nM) | 50 |

| Functional Assay | Hypothetical Receptor X | EC50 (nM) | 150 (as an antagonist) |

If this compound is found to target an enzyme, detailed kinetic studies are necessary to understand its inhibitory mechanism. ambeed.com These studies involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and the inhibitor.

By analyzing the data using models such as the Michaelis-Menten equation and Lineweaver-Burk plots, it is possible to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This information is crucial for understanding how the compound exerts its effect and for optimizing its structure to improve potency and selectivity.

A summary of potential enzyme inhibition findings is presented in the table below:

| Kinetic Parameter | Effect of this compound | Inferred Mechanism |

| Vmax | Unchanged | Competitive Inhibition |

| Km | Increased | Competitive Inhibition |

| Vmax | Decreased | Non-competitive or Mixed Inhibition |

| Km | Unchanged or Changed | Non-competitive or Mixed Inhibition |

Cellular assays are employed to bridge the gap between molecular interactions and physiological responses. These assays use cultured cells to evaluate the effect of this compound on various cellular processes. Common assays include cell proliferation assays (e.g., MTT, BrdU), which measure the compound's impact on cell growth, and signaling pathway analysis (e.g., Western blotting, reporter gene assays), which can elucidate the downstream effects of target engagement.

For example, if this compound were an inhibitor of a kinase involved in a cancer-related signaling pathway, a Western blot could be used to measure the phosphorylation status of downstream proteins in response to treatment with the compound.

A representative table of cellular assay results could be:

| Assay | Cell Line | Endpoint Measured | Result with this compound (IC50) |

| Cell Proliferation (MTT) | Cancer Cell Line A | Cell Viability | 5 µM |

| Western Blot | Cancer Cell Line A | Phosphorylation of Protein Y | Reduction observed at concentrations > 1 µM |

In Vivo Pre-clinical Efficacy Studies in Relevant Disease Models (Animal Models)

Following promising in vitro data, in vivo studies in animal models are conducted to assess the efficacy of this compound in a living organism. The choice of animal model is critical and should accurately reflect the human disease state being targeted.

Pharmacodynamic (PD) markers are measurable biological indicators that demonstrate that a drug is having its intended effect on the body. These markers are essential for establishing a dose-response relationship and for predicting clinical efficacy.

For this compound, the selection of PD markers would depend on its identified mechanism of action. If it were an enzyme inhibitor, the activity of that enzyme could be measured in tissue samples from treated animals. If it were a receptor antagonist, changes in downstream signaling molecules in relevant tissues could be quantified.

An example of a pharmacodynamic study design is outlined below:

| Animal Model | Disease | Pharmacodynamic Marker | Method of Measurement | Expected Outcome |

| Xenograft Mouse Model | Cancer | Tumor Growth Inhibition | Caliper measurements of tumor volume | Dose-dependent reduction in tumor growth |

| Xenograft Mouse Model | Cancer | Target Enzyme Activity in Tumor | Biochemical assay on tumor lysates | Inhibition of enzyme activity correlated with dose |

Based on a comprehensive search of publicly available scientific literature, there is no specific preclinical research data for the chemical compound This compound . As a result, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline on its biological activity and mechanistic investigations.

Extensive searches for this specific compound, including by its chemical name and CAS number (3413-86-3), did not yield any studies detailing its:

Dose-response characterization in preclinical models.

Effects on gene expression.

Interactions with proteins.

Perturbations of intracellular signaling cascades.

Use in phenotypic screening and target deconvolution strategies.

While research exists for structurally related benzamide (B126) compounds, the strict requirement to focus solely on this compound prevents the inclusion of that data. Therefore, the content required to populate the specified sections of the article is not available.

Computational and Theoretical Studies on 4 Acetylamino N Methylbenzamide

Molecular Docking Simulations of 4-(acetylamino)-N-methylbenzamide with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jst.go.jpnih.gov This method is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the binding site of a target protein.

Ligand Preparation and Receptor Site Definition

Before a docking simulation can be performed, both the ligand and the receptor (typically a protein) must be prepared. The three-dimensional structure of this compound would first be generated. Software such as LigPrep, a utility within the Schrödinger suite, or open-source tools like Avogadro and Open Babel, are commonly used for this purpose. mdpi.comnih.govnih.govyoutube.comyoutube.com This preparation involves generating a low-energy 3D conformation, adding hydrogen atoms, and assigning correct partial charges to each atom. youtube.com It is a recommended practice to optimize the geometry of the chemical structure to obtain better binding results. youtube.com

The receptor structure is typically obtained from a public repository like the Protein Data Bank (PDB). scialert.netscialert.net Preparation of the receptor involves several steps, including the removal of water molecules and any co-crystallized ligands, the addition of hydrogen atoms, and the repair of any missing residues in the protein structure. nih.govyoutube.com The binding site, or the region on the receptor where the ligand is expected to bind, is then defined. mdpi.com Often, if the PDB structure contains a co-crystallized ligand, the binding site is defined as the area occupied by this original ligand. mdpi.comnih.gov

Scoring Functions and Docking Algorithms

Once the ligand and receptor are prepared, a docking algorithm is used to explore the conformational space of the ligand within the defined binding site. researchgate.net These algorithms, which include methods like genetic algorithms and Monte Carlo simulations, generate a variety of possible binding poses. researchgate.net

Each of these poses is then evaluated by a scoring function, which estimates the binding affinity between the ligand and the receptor. nih.govwikipedia.org Scoring functions can be broadly categorized into three types: force-field-based, empirical, and knowledge-based. nih.gov

Force-field-based scoring functions calculate the binding energy based on classical mechanics principles, considering van der Waals and electrostatic interactions.

Empirical scoring functions use a set of weighted energy terms, where the weights are derived from fitting to experimental binding data of a training set of protein-ligand complexes. nih.gov

Knowledge-based scoring functions derive statistical potentials from a database of known protein-ligand structures. nih.gov

Popular docking programs like AutoDock, AutoDock Vina, Glide, and GOLD each employ their own unique combination of search algorithms and scoring functions to predict the most favorable binding mode. mdpi.comscialert.netnih.gov The output is typically a ranked list of poses, with the top-ranked pose representing the most likely binding conformation. chemrxiv.org

| Docking Software | Scoring Function Type | Search Algorithm | Typical Application |

|---|---|---|---|

| AutoDock Vina | Empirical | Iterated Local Search | Virtual screening and binding mode prediction |

| Glide | Empirical | Systematic Search | High-throughput virtual screening |

| GOLD | Force-field based | Genetic Algorithm | Flexible ligand docking |

| AutoDock | Force-field based | Lamarckian Genetic Algorithm | Binding affinity prediction |

Analysis of Binding Modes and Interactions

The final step in a molecular docking study is the detailed analysis of the predicted binding poses. This involves visualizing the protein-ligand complex using software like UCSF Chimera or PyMOL to identify key intermolecular interactions. nih.govscialert.netscialert.net These interactions, which are crucial for the stability of the complex, include:

Hydrogen bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. In the context of this compound, the amide groups are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: These occur between nonpolar regions of the ligand and the receptor. The phenyl ring of the benzamide (B126) scaffold would likely participate in such interactions.

π-π stacking: This is a non-covalent interaction between aromatic rings. The phenyl group of this compound could form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site. nih.gov

van der Waals forces: These are weak, short-range electrostatic attractions between uncharged molecules.

By analyzing these interactions, researchers can gain a deeper understanding of the molecular basis of binding and formulate hypotheses about the compound's mechanism of action. mdpi.comnih.govscialert.netresearchgate.netresearchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. iaanalysis.com MD simulations are used to assess the stability of the predicted protein-ligand complex and to explore the conformational changes that may occur upon binding. acs.orgnih.gov

Simulation Setup and Force Field Selection

An MD simulation begins with the protein-ligand complex obtained from molecular docking. This complex is placed in a simulation box, which is then filled with water molecules to mimic the aqueous physiological environment. nih.govresearchgate.net Ions are also added to neutralize the system and to achieve a physiological salt concentration.

A crucial element of the simulation setup is the choice of a force field . A force field is a set of mathematical functions and parameters that describe the potential energy of the system as a function of the coordinates of its atoms. frontiersin.orgnih.gov Widely used force fields for biomolecular simulations include AMBER, CHARMM, GROMOS, and OPLS. nih.govnih.govfrontiersin.orgnih.govmpg.de For the ligand, specialized force fields like the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are often employed to ensure compatibility with the protein force field. nih.gov

| Force Field | Primary Application | Key Features |

|---|---|---|

| AMBER | Proteins and Nucleic Acids | Well-established and widely used. |

| CHARMM | Proteins, Lipids, Nucleic Acids | Includes CMAP corrections for improved protein backbone representation. |

| GROMOS | Biomolecular Systems | United-atom and all-atom versions available. |

| OPLS | Organic Liquids and Proteins | Optimized for condensed-phase properties. |

| GAFF/CGenFF | Small Organic Molecules | Designed to be compatible with major protein force fields. nih.gov |

Trajectory Analysis and Interaction Energy Calculations

After the system is set up, the MD simulation is run for a specific period, typically on the order of nanoseconds to microseconds. The simulation calculates the forces on each atom at each time step and uses Newton's laws of motion to update their positions and velocities, generating a trajectory of the system's evolution over time. iaanalysis.comyoutube.com

Analysis of the MD trajectory provides valuable information about the stability and dynamics of the protein-ligand complex. A common metric is the Root Mean Square Deviation (RMSD) , which measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. youtube.com A stable RMSD value over time suggests that the complex has reached equilibrium and that the binding pose is stable. acs.orgnih.gov

To obtain a more accurate estimation of the binding affinity than that provided by docking scores, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Solvent Interaction Energy (SIE) can be applied to the MD trajectory. researchgate.netnih.govnih.gov These methods calculate the binding free energy by considering the contributions from molecular mechanics energy, solvation energy, and entropy. researchgate.netnih.gov These calculations can help to refine the ranking of potential binders and provide a more quantitative prediction of their potency.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, rooted in the fundamental principles of quantum mechanics, are employed to model molecules at the electronic level. nih.gov These methods can predict a wide array of molecular properties without the need for empirical data. nih.gov Among the most utilized techniques are Density Functional Theory (DFT) and Hartree-Fock (HF), which provide a robust framework for understanding the electronic characteristics of molecules like this compound. nih.govphyschemres.org

DFT Calculations for Energetic and Spectroscopic Properties (Theoretical)

Density Functional Theory (DFT) is a computational method that has become a cornerstone of modern chemical research due to its balance of accuracy and computational cost. nih.govresearchgate.net It is particularly adept at calculating the energetic and spectroscopic properties of organic molecules. For this compound, DFT calculations could be employed to determine its optimized molecular geometry, vibrational frequencies (corresponding to IR and Raman spectra), and thermodynamic parameters such as enthalpy and Gibbs free energy. conicet.gov.arnih.gov

Table 1: Representative DFT-Calculated Properties for a Benzamide Analog (Data presented is for N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide as an illustrative example)

| Property | Calculated Value |

| Total Energy | -2331.85 Hartrees |

| Dipole Moment | 3.54 Debye |

| HOMO Energy | -6.12 eV |

| LUMO Energy | -0.71 eV |

| HOMO-LUMO Gap | 5.41 eV |

| This data is illustrative and based on a related compound to demonstrate the outputs of DFT calculations. nih.gov |

These theoretical calculations of spectroscopic data, such as vibrational frequencies, are crucial for interpreting experimental spectra and confirming the molecular structure. physchemres.org

Electrostatic Potential and Frontier Orbital Analysis

The reactivity of a molecule is governed by the distribution of its electron density and the energies of its frontier molecular orbitals. researchgate.net

Electrostatic Potential (ESP) Maps: An electrostatic potential map is a visual representation of the charge distribution around a molecule. walisongo.ac.idyoutube.com It highlights regions that are electron-rich (nucleophilic, typically colored red or orange) and electron-poor (electrophilic, typically colored blue). youtube.com For this compound, an ESP map would likely show negative potential around the oxygen atoms of the acetyl and amide groups, indicating these as sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential would be expected around the amide and methyl hydrogens, suggesting their role as hydrogen bond donors. researchgate.net

Frontier Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. walisongo.ac.idnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. walisongo.ac.id The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

While specific values for this compound are not present in the searched literature, studies on similar structures, such as 4-amino-N-[2-(diethylamino)ethyl]benzamide, have shown HOMO-LUMO gaps calculated around 3.2 eV, indicating a stable compound. nih.gov

Table 2: Representative Frontier Orbital Energies for a Benzamide Analog (Data presented is for a substituted benzamide as an illustrative example)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.05 |

| HOMO-LUMO Gap | 5.20 |

| This data is illustrative and based on a related compound to demonstrate the outputs of frontier orbital analysis. |

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics combines chemistry, computer science, and information technology to analyze and organize chemical data. These techniques are instrumental in modern drug discovery for designing new molecules and screening large databases for promising candidates.

Similarity Searching and Clustering of Benzamide Scaffolds

The benzamide scaffold is a common feature in many biologically active compounds. nih.govtandfonline.com Similarity searching is a computational technique used to identify molecules with similar structural or physicochemical properties to a query molecule from a large database. nih.gov This can be based on 2D fingerprints, which encode structural fragments, or 3D shape and pharmacophore features.

For this compound, similarity searching could be used to find other compounds in databases like ZINC or ChEMBL that share its core benzamide structure and substitution pattern. These "hit" compounds could then be acquired for biological testing or used as a starting point for designing new analogs.

Clustering is another cheminformatics method where a large set of compounds is grouped based on their similarity. If a library of benzamide derivatives were subjected to clustering, compounds would be grouped based on shared structural motifs. This can help in understanding the structure-activity relationships within the series and ensure that a diverse range of chemical space is explored when selecting compounds for screening.

Pharmacophore Modeling Based on this compound

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. nih.govresearchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

A pharmacophore model could be developed based on the structure of this compound. The key features would likely include:

An aromatic ring (the central benzene (B151609) ring).

A hydrogen bond donor (the N-H of the methylamide).

A hydrogen bond acceptor (the carbonyl oxygen of the methylamide).

Another hydrogen bond acceptor (the carbonyl oxygen of the acetyl group).

A potential second hydrogen bond donor (the N-H of the acetylamino group).

Table 3: Potential Pharmacophoric Features of this compound

| Feature | Description |

| Aromatic Ring (AR) | Benzene ring |

| Hydrogen Bond Donor (HBD) | N-H of the methylamide, N-H of the acetylamino group |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the methylamide, Carbonyl oxygen of the acetylamino group |

| Hydrophobic Center (HY) | Methyl group of the acetyl function, N-methyl group |

This pharmacophore model can then be used as a 3D query to perform virtual screening on large compound libraries. nih.govnih.gov Molecules from the database that match the pharmacophore's spatial arrangement of features are identified as potential hits that might exhibit similar biological activity to this compound. This approach is significantly faster and more cost-effective than high-throughput screening of physical compounds. nih.govnih.gov Studies on other benzamide derivatives have successfully used pharmacophore modeling to identify potent inhibitors for targets like glucokinase and Rho-associated kinase-1 (ROCK1). tandfonline.comnih.gov

Analytical Methodologies for Research Based Quantification of 4 Acetylamino N Methylbenzamide

Chromatographic Techniques for Separation and Detection

Chromatographic methods are essential for separating 4-(acetylamino)-N-methylbenzamide from other components in a mixture, allowing for its accurate detection and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment in Research

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound in research samples. chemrevlett.com This method separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For non-volatile compounds like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The purity of the compound can be determined by analyzing the resulting chromatogram. A single, sharp peak at a specific retention time indicates a high degree of purity. The presence of additional peaks suggests the presence of impurities. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. chemrevlett.com The development of HPLC methods often involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve the best separation of the target compound from any impurities. nih.gov For instance, a gradient elution, where the mobile phase composition is changed over time, can be employed to effectively separate compounds with a wide range of polarities. nih.gov

A typical HPLC setup for the purity assessment of this compound in a research context might involve:

| Parameter | Typical Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | A mixture of water (often with a buffer like phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. |

| Detection | UV detector set at a wavelength where the compound exhibits maximum absorbance. |

| Flow Rate | Typically around 1.0 mL/min. |

| Injection Volume | Usually in the range of 10-20 µL. |

Gas Chromatography (GC) Applications in Volatile Derivatives

While this compound itself is not highly volatile, Gas Chromatography (GC) can be employed for its analysis if it is first converted into a more volatile derivative. researchgate.net Derivatization is a chemical modification process that increases the volatility and thermal stability of the analyte. For a compound like this compound, derivatization might involve reactions that target the amide or amino groups.

GC separates compounds based on their boiling points and interactions with the stationary phase within the GC column. nih.gov The separated components are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is a particularly powerful combination as it provides both quantitative data and structural information from the mass spectrum of the analyte. nih.gov The retention time in the gas chromatogram helps to identify the compound, while the peak area is used for quantification.

Spectroscopic Methods for Identification and Quantification in Research Matrices

Spectroscopic techniques are invaluable for both identifying this compound and quantifying it in various research samples. These methods rely on the interaction of the molecule with electromagnetic radiation.

UV-Vis Spectroscopy in Solution-Based Research

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for the quantitative analysis of compounds in solution. nih.gov It measures the absorption of ultraviolet and visible light by the analyte. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To quantify this compound using UV-Vis spectroscopy, a solution of the compound is prepared in a suitable solvent that does not absorb in the same wavelength range. The UV-Vis spectrum is then recorded to determine the wavelength of maximum absorbance (λmax). mu-varna.bgresearchgate.net A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The presence of specific functional groups and conjugated systems in the molecule gives rise to characteristic absorption peaks. researchgate.net

| Parameter | Description |

| Wavelength of Maximum Absorbance (λmax) | The wavelength at which the compound absorbs the most light, providing the highest sensitivity for quantification. |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a particular wavelength. It is a constant for a given compound at a specific wavelength and in a particular solvent. |

| Calibration Curve | A graph of absorbance versus concentration for a series of standard solutions, used to determine the concentration of an unknown sample. |

Mass Spectrometry (MS) in Metabolite Identification (Pre-clinical) and Quantification (Research)

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique used for both the identification and quantification of compounds. In the context of pre-clinical research, MS is instrumental in identifying metabolites of this compound. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex biological matrices. osti.gov

The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides the molecular weight of the compound and fragmentation patterns that can be used to elucidate its structure. nih.gov High-resolution mass spectrometry can provide highly accurate mass measurements, which aids in determining the elemental composition of the molecule and its metabolites. nih.gov

For quantification in a research setting, techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) are often used. These methods offer enhanced sensitivity and selectivity by focusing the mass spectrometer on specific ions characteristic of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Research Context)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules like this compound. core.ac.uk It provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov The most commonly used nuclei are ¹H (proton) and ¹³C.

In an NMR experiment, the sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of the atoms absorb and re-emit this radiation at specific frequencies, which are dependent on their chemical environment. The resulting NMR spectrum shows a series of signals, and the following information can be extracted:

Chemical Shift (δ): The position of a signal in the NMR spectrum, which indicates the chemical environment of the nucleus. core.ac.uk

Integration: The area under a signal, which is proportional to the number of nuclei giving rise to that signal. core.ac.uk

Spin-Spin Coupling: The splitting of a signal into multiple peaks, which provides information about the number of neighboring nuclei.

Nuclear Overhauser Effect (NOE): Provides information about the spatial proximity of nuclei, which is crucial for determining the three-dimensional structure of the molecule. nih.gov

By analyzing the ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC), researchers can piece together the complete structure of this compound and confirm its identity. core.ac.uk

Hyphenated Techniques for Complex Mixture Analysis in Research

Hyphenated analytical techniques, which combine two or more analytical methods, are indispensable for the analysis of complex mixtures encountered in research. These techniques offer enhanced selectivity and sensitivity, crucial for accurately quantifying specific compounds within intricate biological and environmental matrices.

LC-MS/MS for Trace Analysis in Biological Research Samples (e.g., animal tissues, cell lysates)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the trace analysis of compounds like this compound in complex biological samples such as animal tissues and cell lysates. lcms.cznih.gov Its high sensitivity and selectivity make it the method of choice for pharmacokinetic and metabolic studies. lcms.czresearchgate.net

The process typically involves an initial liquid chromatography (LC) step to separate the target analyte from other components in the sample matrix. nih.gov This separation is crucial to minimize ion suppression, where other molecules in the sample interfere with the ionization of the target compound, leading to inaccurate quantification. universiteitleiden.nl Following separation, the analyte enters the tandem mass spectrometer (MS/MS). In the first mass analyzer, the parent ion of this compound is selected. This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and allows for detection and quantification at very low concentrations, often in the picogram per milliliter (pg/mL) range. lcms.cz

Sample preparation is a critical step to ensure accurate and reproducible results. For biological tissues and cell lysates, this often involves homogenization followed by protein precipitation or liquid-liquid extraction to remove interfering substances. researchgate.net The use of an isotopically labeled internal standard, such as a deuterated version of this compound, is highly recommended to correct for any sample loss during preparation and for variations in instrument response. researchgate.net

Recent advancements in LC-MS/MS technology, including ultra-high-performance liquid chromatography (UHPLC) systems, offer faster analysis times and improved resolution, further enhancing the capabilities for trace analysis. universiteitleiden.nl

GC-MS for Volatile Component Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique, primarily suited for the analysis of volatile and semi-volatile compounds. conferenceworld.in For a compound like this compound, which is not inherently volatile, direct analysis by GC-MS would be challenging due to its high boiling point and potential for thermal degradation in the GC inlet. jfda-online.com

To overcome this limitation, derivatization is often employed. jfda-online.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. For a compound containing an amide group like this compound, derivatization agents that target active hydrogens can be used. This makes the compound more amenable to GC separation and subsequent MS detection. jfda-online.com The resulting derivative will have different chromatographic and mass spectral properties, which can be optimized for high sensitivity and specific identification. scispace.com

The mass spectrometer in a GC-MS system fragments the derivatized analyte in a predictable manner, producing a unique mass spectrum that serves as a chemical fingerprint for identification. scispace.com By comparing the obtained spectrum with a library of known spectra, such as the National Institute of Standards and Technology (NIST) library, the compound can be confidently identified. conferenceworld.in For quantitative analysis, a specific ion from the mass spectrum is monitored (selected ion monitoring, SIM), which increases the sensitivity and selectivity of the measurement. conferenceworld.in

While LC-MS/MS is generally the preferred method for non-volatile compounds in biological matrices, GC-MS can be a valuable tool, particularly if derivatization can be successfully applied or if there is a need to analyze for volatile impurities or degradation products associated with this compound.

Method Validation for Research Applications (Specificity, Sensitivity, Accuracy)

For any analytical method to be considered reliable for research applications, it must undergo a thorough validation process. researchgate.net This ensures that the method is suitable for its intended purpose and that the data generated is accurate and reproducible. The key parameters for method validation in this context are specificity, sensitivity, and accuracy.

Specificity refers to the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components that may be expected to be present in the sample. In the case of this compound in a biological matrix, this would include endogenous compounds, metabolites, and any other co-administered substances. Specificity is typically assessed by analyzing blank samples (matrix without the analyte) and samples spiked with the analyte and potential interfering compounds. The absence of interfering peaks at the retention time of the analyte demonstrates specificity.

Sensitivity of an analytical method is a measure of its ability to detect and quantify low concentrations of the analyte. It is typically defined by two parameters: the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. universiteitleiden.nl For trace analysis in biological research, achieving a low LOQ is often a critical requirement.

Accuracy is the measure of how close the experimentally determined value is to the true value. It is usually determined by analyzing samples with known concentrations of the analyte (quality control samples) and comparing the measured concentration to the nominal concentration. Accuracy is often expressed as the percentage of recovery. researchgate.net For a method to be considered accurate, the mean value should be within a certain percentage of the actual value, typically ±15% for the quality control samples and ±20% for the LLOQ.

The table below provides an example of method validation data for the quantification of this compound in a research setting.

| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound Analysis |

| Specificity | No significant interference at the retention time of the analyte and internal standard. | No interfering peaks observed in blank plasma samples. |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy. | 1 ng/mL |

| Accuracy (at LLOQ, Low, Mid, High QC levels) | Within ±20% for LLOQ, ±15% for other levels. | 95.5% - 108.2% |

| Precision (at LLOQ, Low, Mid, High QC levels) | ≤ 20% for LLOQ, ≤ 15% for other levels. | 4.5% - 12.1% |

This interactive table summarizes the key validation parameters and hypothetical results for an analytical method for this compound.

Future Research Directions and Unexplored Potential of 4 Acetylamino N Methylbenzamide

Potential Role as a Lead Compound for Novel Therapeutic Agents (Pre-clinical Focus)

The unique structure of 4-(acetylamino)-N-methylbenzamide makes it a compelling starting point, or "lead compound," for the development of new medicines. In preclinical research, scientists are modifying its chemical structure to enhance its therapeutic properties. For instance, derivatives of similar benzamide (B126) compounds are being investigated for their potential as antitumor agents. One study focused on creating a more metabolically stable benzamide derivative that could disrupt the interaction between specific proteins involved in cancer cell survival. nih.gov This research demonstrated that by replacing an ester group with an amide, the resulting compound was more resistant to metabolic breakdown while retaining its ability to interfere with protein-protein interactions crucial for cancer progression. nih.gov

Another area of interest is in the treatment of neurodegenerative diseases like Parkinson's. Researchers have synthesized and optimized 4-acetylamino pyrimidine (B1678525) derivatives, which share a structural resemblance to this compound, as antagonists for the adenosine (B11128) A2A receptor. nih.gov One such compound showed good oral exposure in animal models and was effective in preclinical tests for Parkinson's disease. nih.gov These studies highlight the potential of using the core benzamide structure as a scaffold to design new and effective therapeutic agents for a range of diseases.

Investigation into Synergistic Effects with Other Research Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising strategy in drug development. mdpi.com Researchers are actively exploring the synergistic potential of this compound with other research compounds. This approach could lead to more effective treatments by targeting multiple biological pathways simultaneously.

For example, studies have shown that certain natural products can enhance the activity of commercial antibiotics. medrxiv.org While specific research on this compound in this context is emerging, the principle of combining it with other bioactive molecules holds significant promise. The interaction could lead to enhanced therapeutic efficacy, potentially allowing for lower doses of each compound and reducing the risk of side effects. mdpi.com The investigation of these combinations in preclinical models is a critical step in identifying new and powerful therapeutic strategies.